Cas no 2639443-72-2 (tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate)

tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-27727222
- 2639443-72-2
- tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate
- tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate
-
- インチ: 1S/C13H23NO4/c1-5-7-16-10-13(9-14-6-8-17-13)11(15)18-12(2,3)4/h5,14H,1,6-10H2,2-4H3
- InChIKey: QRQGKABLJWUVQB-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1(C(=O)OC(C)(C)C)COCC=C
計算された属性
- せいみつぶんしりょう: 257.16270821g/mol
- どういたいしつりょう: 257.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 56.8Ų
tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727222-5.0g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 95.0% | 5.0g |
$4475.0 | 2025-03-19 | |
Enamine | EN300-27727222-1.0g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 95.0% | 1.0g |
$1543.0 | 2025-03-19 | |
Enamine | EN300-27727222-10g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 10g |
$6635.0 | 2023-09-10 | ||
Enamine | EN300-27727222-0.5g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 95.0% | 0.5g |
$1482.0 | 2025-03-19 | |
Enamine | EN300-27727222-10.0g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 95.0% | 10.0g |
$6635.0 | 2025-03-19 | |
Enamine | EN300-27727222-0.05g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 95.0% | 0.05g |
$1296.0 | 2025-03-19 | |
Enamine | EN300-27727222-1g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 1g |
$1543.0 | 2023-09-10 | ||
Enamine | EN300-27727222-0.1g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 95.0% | 0.1g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-27727222-2.5g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 95.0% | 2.5g |
$3025.0 | 2025-03-19 | |
Enamine | EN300-27727222-0.25g |
tert-butyl 2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylate |
2639443-72-2 | 95.0% | 0.25g |
$1420.0 | 2025-03-19 |
tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate (CAS No. 2639443-72-2)
Tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate, identified by the chemical compound code CAS No. 2639443-72-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising properties for further exploration in drug development, particularly in the context of molecular recognition and bioactivity modulation. The unique structural features of this molecule, including its tert-butyl substituent and the presence of an epoxy group linked to a morpholine core, make it a subject of interest for synthetic chemists and biologists alike.
The tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate structure is characterized by its rigidity due to the bulky tert-butyl group, which can influence both the conformational flexibility and the binding affinity of the molecule. This structural motif is often employed in medicinal chemistry to enhance solubility, metabolic stability, and target interactions. The prop-2-en-1-yloxy moiety introduces a hydrophobic region, while the morpholine ring provides a hydrogen bonding network that can be exploited for interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in the development of novel scaffolds that can serve as leads for drug discovery. The CAS No. 2639443-72-2 compound represents an advanced intermediate that could be further modified to yield more potent and selective bioactive molecules. Researchers have been exploring its potential in various therapeutic areas, including oncology, neurology, and anti-inflammatory applications. The epoxy group in the molecule is particularly noteworthy, as it can undergo ring-opening reactions to form new bonds, allowing for diverse chemical modifications.
One of the most exciting aspects of this compound is its potential as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to proteolytic degradation. The tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate scaffold can be used to create constrained analogs that maintain key pharmacophoric elements while improving pharmacokinetic properties. This approach has been successfully applied in the development of protease inhibitors and other therapeutic agents.
The morpholine ring in the molecule is known for its ability to form stable hydrogen bonds with biological targets, making it an attractive feature for drug design. Recent studies have demonstrated that morpholine derivatives can exhibit significant activity against a range of targets, including bacterial enzymes and viral proteases. The presence of the tert-butyl group further enhances the binding affinity by sterically hindering competing interactions, ensuring better target specificity.
Another area where this compound shows promise is in the development of chiral auxiliaries and ligands for asymmetric synthesis. Chirality plays a crucial role in pharmaceuticals, as many drugs must be administered as single enantiomers to achieve optimal efficacy and safety. The CAS No. 2639443-72-2 molecule can be used to design chiral catalysts or auxiliaries that facilitate enantioselective reactions, thereby enabling the efficient synthesis of enantiomerically pure compounds.
Recent advances in computational chemistry have also highlighted the potential of this compound as a virtual screening hit. High-throughput virtual screening (HTVS) allows researchers to rapidly evaluate large libraries of compounds for their binding affinity to biological targets. The unique structural features of tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate make it an ideal candidate for such screens, as it combines several pharmacophoric elements known to interact with biological targets.
In conclusion, Tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate (CAS No. 2639443-72-2) represents a versatile and promising compound with numerous applications in pharmaceutical research and drug development. Its unique structural features, including the tert-butyl group, epoxy moiety, and morpholine core, make it an attractive scaffold for further exploration in various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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